[Gly10,11]-beta-Amyloid (1-11)
Description
[Gly10,11]-beta-Amyloid (1-11) is a synthetic peptide derived from the N-terminal region (residues 1–11) of the beta-amyloid (Aβ) protein, a key component of senile plaques in Alzheimer’s disease (AD). The peptide sequence DAEFRHDSGYE corresponds to wild-type Aβ(1-11), but in [Gly10,11]-beta-Amyloid (1-11), the tyrosine (Y) and glutamic acid (E) at positions 10 and 11 are substituted with glycine (G). This modification is hypothesized to reduce neurotoxicity while retaining antigenic epitopes for antibody recognition, making it a candidate for therapeutic vaccines .
Properties
Molecular Weight |
1147.1 |
|---|---|
sequence |
DAEFRHDSGGG |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Aβ(1-11) Variants
Key Findings
Aggregation Behavior Wild-type Aβ(1-11): Forms β-sheet-rich fibrils rapidly, contributing to plaque formation . [Gly10,11]-Aβ(1-11): Glycine substitutions likely disrupt hydrogen bonding, reducing β-sheet propensity. Similar glycine substitutions in other peptides (e.g., compound 17 in ) preserved bioactivity, suggesting structural tolerance .
Immunogenicity The (1-11)E2 vaccine (wild-type Aβ(1-11) conjugated to virus-like particles) induced antibody titers of 1–7 mg/mL in mice, with sustained memory responses after boosting .
Therapeutic Applications Vaccines: Wild-type Aβ(1-11) vaccines show promise in preclinical models but risk inducing inflammatory responses. Glycine-modified variants may mitigate toxicity while preserving immunogenicity . Small Molecules: Thiophene derivatives (e.g., fluoroethyl-substituted compounds) exhibit nanomolar affinity for Aβ plaques, outperforming peptide-based inhibitors in diagnostic imaging .
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